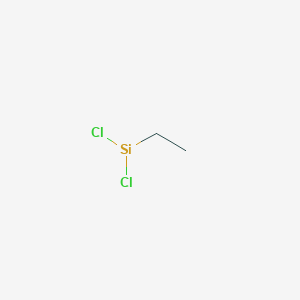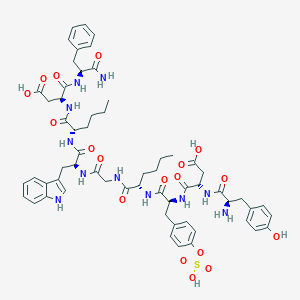
Cannabigerol
Descripción general
Descripción
Cannabigerol es un cannabinoide no psicoactivo que se encuentra en la planta Cannabis sativa. A menudo se le conoce como la "madre de todos los cannabinoides" porque es el precursor de otros cannabinoides como el tetrahidrocannabinol y el cannabidiol. El this compound se deriva del ácido cannabigerolico, que es el primer cannabinoide que se forma en la planta. Ha despertado un gran interés debido a sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios, antimicrobianos y neuroprotectores .
Aplicaciones Científicas De Investigación
El cannabigerol tiene una amplia gama de aplicaciones de investigación científica:
Química: El this compound se estudia por sus propiedades químicas únicas y su potencial como precursor para la síntesis de otros cannabinoides.
Medicina: El this compound se está investigando por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, anticancerígenas y neuroprotectoras
Mecanismo De Acción
El cannabigerol ejerce sus efectos a través de varios objetivos moleculares y vías. Interactúa con los receptores cannabinoides CB1 y CB2, aunque tiene una menor afinidad por estos receptores en comparación con otros cannabinoides. El this compound también activa el receptor potencial transitorio de vaniloide 1 (TRPV1) y lo desensibiliza para bloquear las señales de dolor. Además, estimula la liberación de β-endorfina al activar los receptores CB2 .
Análisis Bioquímico
Biochemical Properties
CBG interacts with various biomolecules, contributing to its broad pharmacological profile. It exhibits anti-inflammatory, anticancer, antioxidant, antimicrobial, neuroprotective, and appetite-enhancing properties . CBG interacts with G-protein-coupled receptors, influencing a wide range of biological activities . It also shows significant activity against several receptors from the TRP superfamily .
Cellular Effects
CBG has a profound impact on various types of cells and cellular processes. It exhibits anti-inflammatory, antibacterial, and antifungal activities, regulates the redox balance, and exerts neuromodulatory effects . CBG also shows anticancer properties, inhibiting biofilm formation and reducing the population of MRSA persisters .
Molecular Mechanism
CBG exerts its effects at the molecular level through various mechanisms. It acts as an agonist at α2-adrenergic receptors, which can dampen sympathetic nervous system activity . It also activates transient receptor potential vanilloid (TRPV) and ankyrin (TRPA) channels, causing Ca2+ influx that activates Ca2±sensitive enzymes .
Temporal Effects in Laboratory Settings
The effects of CBG change over time in laboratory settings. For instance, CBG was able to reduce the population of MRSA persisters to below the detection threshold within 30 minutes of treatment
Dosage Effects in Animal Models
In animal models, the effects of CBG vary with different dosages. For example, acute administration of CBG significantly lowered mean blood pressure in mice, with no apparent dose responsiveness
Metabolic Pathways
CBG is involved in various metabolic pathways. It is generated during the non-enzymatic decarboxylation of CBGA, a key compound in the biosynthesis of phytocannabinoids . CBG is the common substrate to multiple cannabinoid synthases .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El cannabigerol se puede sintetizar a través de diversos métodos. Un enfoque común implica la descarboxilación del ácido cannabigerolico. Este proceso normalmente requiere calentar el ácido cannabigerolico a una temperatura específica para eliminar un grupo carboxilo, lo que da como resultado la formación de this compound .
Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de la biosíntesis de levadura. Este método utiliza cepas de levadura modificadas genéticamente para producir this compound de una manera más sostenible y rentable en comparación con los métodos tradicionales de extracción de plantas .
Análisis De Reacciones Químicas
Tipos de reacciones: El cannabigerol experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones pueden alterar su estructura química y sus propiedades.
Reactivos y condiciones comunes:
Oxidación: El this compound se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: La reducción del this compound se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución a menudo implican la halogenación utilizando reactivos como el bromo o el cloro.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de this compound quinona, mientras que la reducción puede producir dihidrothis compound .
Comparación Con Compuestos Similares
El cannabigerol a menudo se compara con otros cannabinoides como el tetrahidrocannabinol, el cannabidiol y el cannabinol. Si bien el tetrahidrocannabinol es conocido por sus efectos psicoactivos, el this compound no es psicoactivo. El cannabidiol comparte algunas propiedades terapéuticas con el this compound, como los efectos antiinflamatorios y neuroprotectores, pero el this compound tiene propiedades antimicrobianas únicas. El cannabinol, por otro lado, es conocido por sus efectos sedantes, que no son prominentes en el this compound .
Compuestos similares:
- Tetrahidrocannabinol
- Cannabidiol
- Cannabinol
El this compound destaca por su amplio perfil farmacológico y sus posibles aplicaciones terapéuticas sin los efectos psicoactivos asociados con el tetrahidrocannabinol .
Propiedades
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACEHWTBCFNSA-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014168 | |
| Record name | Cannabigerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-31-3, 2808-33-5 | |
| Record name | Cannabigerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabigerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabigerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cannabigerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CBG exhibits a complex pharmacological profile, interacting with multiple targets.
- α2-Adrenoreceptors (α2AR): CBG acts as an agonist at α2AR, leading to the inhibition of presynaptic norepinephrine release. This mechanism is thought to contribute to its blood pressure-lowering effects observed in mice. [, ]
- 5-HT1A Receptors: CBG displays antagonistic activity at 5-HT1A receptors, potentially contributing to its anxiolytic-like effects. []
A:
- Spectroscopic Data: Spectroscopic characterization, including NMR (1H and 13C) and mass spectrometry data, can be found in publications describing the isolation and characterization of CBG from Cannabis sativa. [, ]
ANone: CBG itself is not known to possess catalytic properties. It is not an enzyme or a catalyst involved in known chemical reactions. Its therapeutic potential stems from its interactions with various biological targets, influencing physiological processes.
A: Yes, computational studies have investigated the interactions of CBG with potential therapeutic targets. One study used molecular docking simulations to explore the binding mode of CBG with cyclooxygenase-2 (COX-2), suggesting potential as a COX-2 inhibitor. [] Another study employed in silico modeling to screen CBG and other cannabinoids for their potential to inhibit the SARS-CoV-2 main protease (Mpro) and spike-ACE2 complex, identifying CBG and related compounds as promising candidates. []
ANone: While specific SAR studies focusing solely on CBG are limited, research on related cannabinoids provides insights:
- Alkyl Side Chain: Modifications to the length and branching of the alkyl side chain can significantly impact cannabinoid activity. For instance, cannabigerol-dimethyl heptyl (CBG-DMH), a synthetic analog of CBG with a modified side chain, exhibited enhanced ocular hypotensive effects compared to CBG. []
- Hydroxyl Groups: The presence and position of hydroxyl groups also play a crucial role in determining activity and receptor binding affinity. []
A: Research on CBG formulation is still in early stages. One study investigating the pharmacokinetics of CBG and cannabigerolic acid (CBGA) in dogs highlighted that CBGA is absorbed significantly better than CBG, suggesting the potential importance of formulation strategies to enhance CBG bioavailability. []
ANone: While CBG itself is not typically considered a hazardous substance, regulations surrounding cannabis-derived compounds vary significantly globally. Researchers and manufacturers need to be aware of and comply with all applicable regulations regarding the sourcing, production, testing, labeling, and distribution of CBG-containing products.
ANone:
- Absorption: CBG is absorbed following oral, topical, and intraperitoneal administration, but its bioavailability can vary depending on the route of administration and formulation. [, ]
- Metabolism: CBG is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2J2, into various metabolites, including hydroxylated and di-oxygenated products. []
ANone: Preclinical studies suggest that CBG exhibits a range of potentially therapeutic effects:
- Anti-inflammatory Effects: CBG attenuated microglial activation and the production of pro-inflammatory mediators in both in vitro and in vivo models of multiple sclerosis. []
- Anti-cancer Effects: CBG demonstrated anti-tumoral activity in various cancer cell lines, including glioblastoma, pancreatic ductal adenocarcinoma, and ovarian cancer cells. [, , ]
- Neuroprotective Effects: CBG exhibited neuroprotective properties in models of Huntington's disease and Alzheimer's disease. [, ]
- Antibacterial Effects: CBG showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating persistent cells. []
ANone: Research on specific biomarkers for monitoring CBG treatment efficacy or adverse effects is currently lacking.
ANone: Various analytical techniques are employed for the detection, quantification, and characterization of CBG:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely used technique for the analysis of CBG and other cannabinoids in various matrices, including plant material, biological samples, and pharmaceutical preparations. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been employed for the identification and quantification of CBG and its metabolites. []
ANone: CBG, like many cannabinoids, exhibits low water solubility, which can impact its bioavailability. Formulation strategies, such as the use of solubilizers, cyclodextrins, or lipid-based carriers, could be explored to enhance its solubility and dissolution rate.
A: Several studies have reported the development and validation of analytical methods, particularly LC-MS/MS assays, for the quantification of CBG in various matrices. These validated methods ensure the accuracy, precision, and reliability of CBG measurements. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


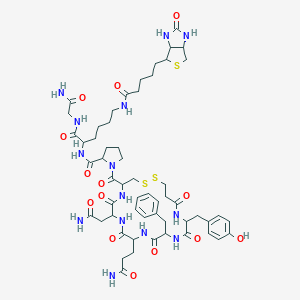


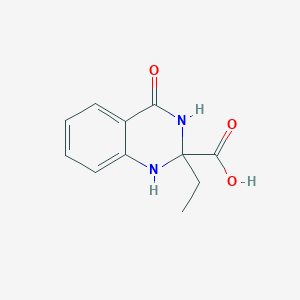
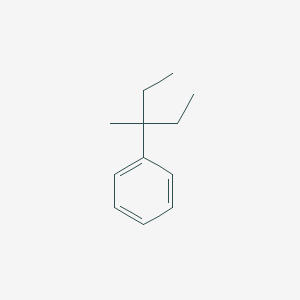
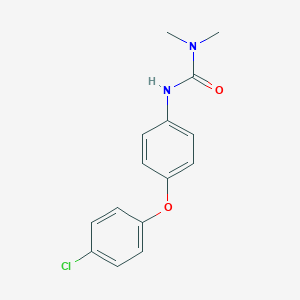
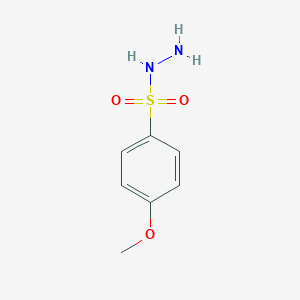
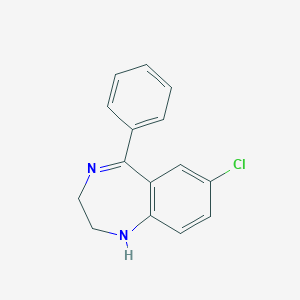
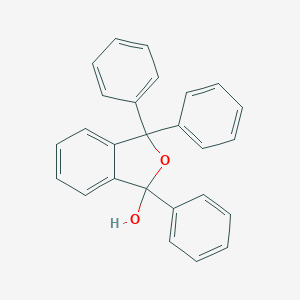
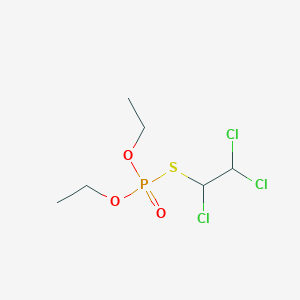

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
